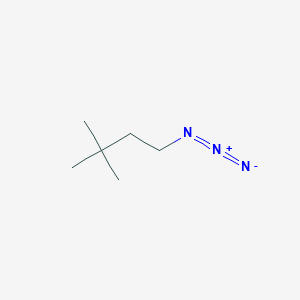

1-Azido-3,3-dimethylbutane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Chemical Reactions Analysis

While specific chemical reactions involving 1-Azido-3,3-dimethylbutane are not detailed in the search results, α-azido ketones, a related group of compounds, are known to react with terminal alkynes and afford 1,2,3-triazoles in moderate to good yields through copper (I) catalyzed alkyne-azide 1,3-cycloaddition reaction .Aplicaciones Científicas De Investigación

Azido Compounds in Biological Research

Azido compounds, including those structurally similar to 1-Azido-3,3-dimethylbutane, have found extensive use in biological research. Azidothymidine (AZT), for instance, is a notable example employed in the treatment of HIV-AIDS, demonstrating the azido group's critical role in medicinal chemistry. The efficacy of AZT against HIV, as shown in clinical trials, highlights the azido group's utility in inhibiting viral replication by acting as a chain terminator during the reverse transcription of viral RNA into DNA (Fischl et al., 1987). Additionally, novel approaches to designing prodrugs of AZT aim to improve its therapeutic index by mitigating associated toxicities, further showcasing the azido group's significance in drug development (Parang et al., 2000).

Azido Compounds in Synthetic Chemistry

In synthetic chemistry, azido compounds serve as versatile intermediates for various chemical transformations. The preparation of stable azidoiodinanes from benziodoxoles and trimethylsilyl azide, as described by Zhdankin et al., illustrates the azido group's role in enabling direct azidation of organic substrates. This method facilitates the synthesis of derivatives through azide-alkyne cycloaddition reactions, a cornerstone of click chemistry, which is pivotal for constructing complex molecular architectures efficiently (Zhdankin et al., 1996).

Azido Compounds in Material Science

Furthermore, azido compounds contribute to material science, where their incorporation into polymers and materials can impart unique properties such as enhanced thermal stability or novel functional capabilities. The study of azidothymidine derivatives, for example, includes investigations into their photophysical properties and potential applications in optical probes or sensors, highlighting the azido group's utility beyond its biological implications (Adarsh et al., 2014).

Propiedades

IUPAC Name |

1-azido-3,3-dimethylbutane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3/c1-6(2,3)4-5-8-9-7/h4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSXWSVUHDJNFKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CCN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Azido-3,3-dimethylbutane | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-chlorophenyl)-N-[(4-methoxyphenyl)methyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2669088.png)

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-7-ethoxybenzofuran-2-carboxamide](/img/structure/B2669091.png)

![3-(4-chlorobenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2669095.png)

![8-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)-1-methyl-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-2(4H)-one](/img/structure/B2669098.png)

![N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2669099.png)

![2-(4-chlorophenyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2669102.png)

![N-tert-butyl-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2669106.png)